3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid
Overview
Description
3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a piperidine ring substituted with a 2-methoxyphenyl group and a nitrophenyl group, both connected to an acrylic acid moiety. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the effects of nitro-containing compounds on biological systems. It may also serve as a probe to investigate cellular processes and pathways.
Medicine
In the medical field, derivatives of this compound could be explored for their potential therapeutic properties. Its structural similarity to other bioactive molecules makes it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its unique properties may offer advantages in various manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms carbon-carbon bonds under mild conditions. This reaction involves the use of boronic acids and palladium catalysts to couple the nitrophenyl and methoxyphenyl groups to the acrylic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group, resulting in a different set of chemical properties.
Substitution: : The methoxy group can be substituted with other functional groups, altering the compound's reactivity and solubility.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, amides.
Substitution: : Methoxy-substituted derivatives with different functional groups.
Mechanism of Action
The mechanism by which 3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyphenyl)piperidine: : Similar structure but lacks the nitrophenyl and acrylic acid groups.
3-Nitrophenylacrylic acid: : Similar to the target compound but lacks the piperidine ring.
2-Methoxyphenylacetic acid: : Contains the methoxyphenyl group but lacks the nitrophenyl and piperidine components.
Uniqueness
The uniqueness of 3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid lies in its combination of functional groups, which provides a distinct set of chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
3-[4-[4-(2-methoxyphenyl)piperidin-1-yl]-3-nitrophenyl]prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-28-20-5-3-2-4-17(20)16-10-12-22(13-11-16)18-8-6-15(7-9-21(24)25)14-19(18)23(26)27/h2-9,14,16H,10-13H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSGBHSRUMLOIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(CC2)C3=C(C=C(C=C3)C=CC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371580 | |
Record name | 3-[4-[4-(2-methoxyphenyl)piperidin-1-yl]-3-nitrophenyl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301334-95-2 | |
Record name | 3-[4-[4-(2-methoxyphenyl)piperidin-1-yl]-3-nitrophenyl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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